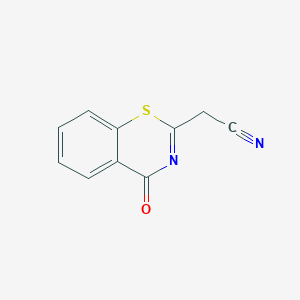

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile

Overview

Description

“2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C10H6N2OS and a molecular weight of 202.23 g/mol.

Molecular Structure Analysis

The molecule has a nonplanar structure. In similar molecules, an intramolecular hydrogen bond N–H⋅⋅⋅N is formed rather than the potentially possible bond N–H⋅⋅⋅O . Weak directional interactions in the crystal packings, such as π–π interactions and intermolecular hydrogen bonds N–Н⋅⋅⋅O, lead to the formation of isolated dimer structures .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 1,3-benzothiazin-4-ones have been alkylated at position 3 .Scientific Research Applications

Organic Synthesis Applications

Synthesis of Pyrrolobenzothiazine Derivatives :

- Tverdokhlebov et al. (2008) demonstrated the alkylation of related compounds to yield N-phenacyl derivatives, which were further converted into pyrrolobenzothiazine derivatives, confirming their structure through X-ray crystallography (Tverdokhlebov et al., 2008).

Creation of Benzothiazine Oxides :

- In a study by Kavas & Altug (2017), a domino reaction involving related compounds led to the formation of isoxazole−fused 4H-1,4-benzothiazine-4,4-dioxides, demonstrating a transition metal-free synthesis process (Kavas & Altug, 2017).

Photoisomerization Studies :

- Elghamry et al. (2007) reported a photoconversion of related benzothiazine dioxides into oxo-benzothiazine dioxides, elucidating the product structures via spectroscopic methods and X-ray structure determination (Elghamry et al., 2007).

Pharmacological Applications

Synthesis of Antimicrobial Derivatives :

- Dabholkar & Gavande (2016) synthesized benzothiazine derivatives and investigated their antibacterial activities, showing significant effectiveness against certain bacteria (Dabholkar & Gavande, 2016).

Development of Anti-inflammatory and Analgesic Compounds :

- Gowda et al. (2011) created Schiff and Mannich bases derivatives from related compounds, which showed notable anti-inflammatory and analgesic activities (Gowda et al., 2011).

Anticorrosive Properties in Steel :

- Sebbar (2017) explored the inhibition effect of benzothiazine derivatives on steel corrosion, finding that certain derivatives demonstrated significant corrosion inhibition efficiency (Sebbar, 2017).

Targeting Neurodegenerative Diseases :

- Stössel et al. (2013) identified benzothiazinones as potent inhibitors for monoamine oxidase B (MAO-B) and adenosine A(2A) receptors, suggesting their potential in treating neurodegenerative diseases like Parkinson's (Stössel et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

The compound is likely to interact with its targets through non-covalent interactions such as hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Result of Action

Similar compounds have shown antibacterial activity comparable to that of streptomycin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.

Properties

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUMZRXTZIOTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)

![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)

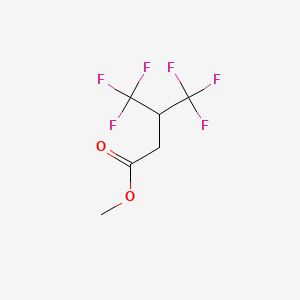

![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)

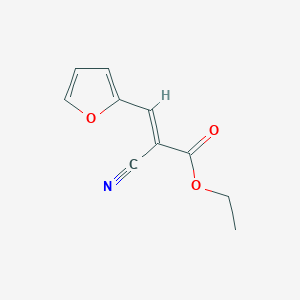

![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)

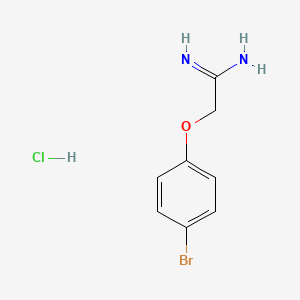

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)

![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)